

# YCT529: A Comparative Guide to a Novel Non-Hormonal Male Contraceptive

Author: BenchChem Technical Support Team. Date: December 2025



The landscape of contraception has been predominantly female-focused for decades. However, the development of **YCT529**, a first-in-class, non-hormonal male contraceptive pill, signals a potential paradigm shift, offering men a reversible and effective option beyond condoms and vasectomy.[1][2][3][4] This guide provides an in-depth analysis of the long-term safety and efficacy of **YCT529**, supported by preclinical and clinical data, and compares it with other contraceptive alternatives.

#### **Mechanism of Action: Targeting Vitamin A Signaling**

**YCT529** functions by selectively antagonizing the retinoic acid receptor alpha (RAR- $\alpha$ ), a nuclear receptor crucial for spermatogenesis.[5][6] Retinoic acid, a metabolite of vitamin A, is essential for the development and maturation of sperm cells.[7] By blocking RAR- $\alpha$ , **YCT529** disrupts this signaling pathway in the testes, thereby inhibiting sperm production without affecting hormone levels like testosterone.[5][7][8][9] This targeted, non-hormonal approach is designed to minimize the side effects often associated with hormonal contraceptives, such as mood swings, weight gain, or decreased libido.[1][10]



Click to download full resolution via product page

**YCT529**'s targeted inhibition of the RAR- $\alpha$  receptor.



## **Preclinical Efficacy and Safety Data**

Preclinical trials of **YCT529** in mice and non-human primates have demonstrated high efficacy and a strong safety profile. These studies have been crucial in establishing the drug's potential for human use.[1][2][11]

**Ouantitative Preclinical Data Summary** 

| Metric        | Mouse Model                                                                           | Non-Human Primate Model                                                                    |  |
|---------------|---------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|--|
| Efficacy      | 99% effective in preventing pregnancy after 4 weeks of oral administration.[1][5][11] | Significant reduction in sperm count within 2 weeks of oral dosing.[1][6] [11][12]         |  |
| Reversibility | Fertility fully restored within 4 to 6 weeks after discontinuation.[2][5][11]         | Sperm counts fully reversed within 10 to 15 weeks after cessation of dosing.[1][8][11][12] |  |
| Safety        | No significant side effects were observed.[3][5][11]                                  | No adverse side effects were detected.[8][11][12]                                          |  |

#### **Clinical Trial Validation**

Following promising preclinical results, **YCT529** has advanced to human clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

#### Phase 1 Clinical Trial Data

The initial Phase 1a clinical trial, a single ascending dose study, enrolled 16 healthy male volunteers.[13] The primary focus was to evaluate the safety of **YCT529**.

| Metric                | Phase 1a Human Trial Results                                                                               |  |
|-----------------------|------------------------------------------------------------------------------------------------------------|--|
| Dosage                | Single oral doses of 10, 30, 90, or 180 mg.[13]                                                            |  |
| Safety & Tolerability | Well-tolerated with no serious adverse events reported. [5][13]                                            |  |
| Hormonal Impact       | No effects on follicle-stimulating hormone (FSH),<br>luteinizing hormone (LH), or testosterone levels.[13] |  |
| Other Effects         | No impact on heart rate, inflammatory biomarkers, sexual desire, or mood.[13]                              |  |
| Pharmacokinetics      | No clear food effect on drug absorption.[13]                                                               |  |



## Validation & Comparative

Check Availability & Pricing

Following the successful Phase 1a trial, a Phase 1b/2a study was initiated to evaluate multiple ascending doses in a larger cohort of participants over a longer duration to further assess safety and the effect on sperm parameters.[8][13] A subsequent 90-day mid-stage study is planned to begin in the second quarter of 2025.[5]

## **Experimental Protocols and Workflow**

The evaluation of **YCT529** follows a standard drug development pipeline, from preclinical assessment to human clinical trials.

#### **General Experimental Methodology**

- Preclinical Studies: In preclinical trials, male mice received daily oral doses of **YCT529**, and their fertility was assessed through mating trials.[12][14] In non-human primates, the drug was administered orally, and sperm counts were monitored regularly.[6][12] Reversibility was determined by monitoring the return of fertility and normal sperm counts after treatment cessation.[12][14]
- Phase 1 Clinical Trial: The Phase 1a trial was a randomized, double-blind, placebo-controlled study.[13] Participants received a single oral dose of **YCT529** or a placebo.[13] Safety was monitored through the recording of adverse events, and various physiological and psychological parameters were measured.[13]





Click to download full resolution via product page

A generalized workflow for contraceptive drug development.

## **Comparison with Other Male Contraceptive Alternatives**

YCT529 offers a distinct profile compared to existing and other investigational male contraceptives.

## **Comparative Analysis of Male Contraceptives**



| Feature            | YCT529                                               | Hormonal Contraceptives (e.g., DMAU, Nestorone Gel) [15][16] | Other Non-<br>Hormonal (e.g.,<br>ADAM™<br>Hydrogel)[17]     | Existing Methods<br>(Condoms,<br>Vasectomy)[2][3]                |
|--------------------|------------------------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------|------------------------------------------------------------------|
| Method             | Oral Pill[1]                                         | Oral Pill or Topical<br>Gel[15][17]                          | Injectable<br>Hydrogel[17]                                  | Barrier Method or<br>Surgical<br>Procedure[2][3]                 |
| Mechanism          | RAR-α inhibitor,<br>blocks sperm<br>production[5][8] | Suppresses gonadotropins to reduce sperm production[3][16]   | Blocks vas deferens<br>to prevent sperm<br>transport[3][17] | Physical barrier or surgical sterilization[3]                    |
| Hormonal           | No[1]                                                | Yes[3]                                                       | No[3]                                                       | No                                                               |
| Reversibility      | Yes, fully reversible[1][11]                         | Yes[15]                                                      | Intended to be reversible[3]                                | Condoms: Yes;<br>Vasectomy: Not<br>reliably reversible[2]<br>[3] |
| Efficacy           | 99% in preclinical studies[1][11]                    | High in clinical trials[15]                                  | In development[17]                                          | Condoms: ~82%<br>typical use;<br>Vasectomy: >99%[3]              |
| Key Advantage      | Non-hormonal, oral, reversible[1]                    | Established<br>mechanism[15]                                 | Long-acting, non-<br>hormonal[17]                           | Widely available or<br>highly effective<br>(vasectomy)           |
| Potential Drawback | Long-term human<br>efficacy data<br>pending          | Potential hormonal side effects[9][10]                       | Requires a procedure[3]                                     | User dependency<br>(condoms),<br>permanence<br>(vasectomy)[3]    |

```
digraph "Male Contraceptive Comparison" {
  graph [rankdir="TB", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9, style=dashed, color="#5F6368"];

node [fillcolor="#F1F3F4", fontcolor="#202124"];
"YCT529" [label="YCT529"];
"Hormonal" [label="Hormonal Options"];
```



```
"NonHormonal Other" [label="Other Non-Hormonal"];
"Existing" [label="Existing Methods"];
node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];
"Oral" [label="Oral Pill", fillcolor="#4285F4"];
"Reversible" [label="Reversible", fillcolor="#34A853"];
"NonHormonal" [label="Non-Hormonal", fillcolor="#FBBC05"];
"Procedure" [label="Procedure-Based", fillcolor="#EA4335"];
"HighEfficacy" [label="High Efficacy", fillcolor="#202124"];
"YCT529" -> "Oral";
"YCT529" -> "Reversible";
"YCT529" -> "NonHormonal";
"YCT529" -> "HighEfficacy";
"Hormonal" -> "Oral";
"Hormonal" -> "Reversible";
"Hormonal" -> "HighEfficacy";
"NonHormonal_Other" -> "Procedure";
"NonHormonal_Other" -> "Reversible";
"NonHormonal_Other" -> "NonHormonal";
"Existing" -> "Procedure";
"Existing" -> "HighEfficacy";
}
```

Logical relationships between male contraceptive features.

#### Conclusion

YCT529 represents a significant advancement in the field of male contraception. Its novel, non-hormonal mechanism of action, combined with high efficacy and a strong safety profile in preclinical studies, makes it a promising candidate to fill a critical gap in family planning options.[1][11] The positive results from the initial Phase 1 human trial further support its development.[13] While long-term safety and efficacy in humans are still







under investigation, **YCT529** has the potential to offer men a convenient, reversible, and hormone-free method of birth control, thereby promoting more equitable sharing of contraceptive responsibility.[1][9] Continued research and successful clinical trials will be pivotal in bringing this innovative contraceptive to the public.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. prameyanews.com [prameyanews.com]
- 2. First Birth Control Pill for Men Found Safe, Effective in Human Trials [healthline.com]
- 3. oxsci.org [oxsci.org]
- 4. scitechdaily.com [scitechdaily.com]
- 5. YCT529 Wikipedia [en.wikipedia.org]
- 6. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 7. How does YCT-529 block sperm production? | Ubie Doctor's Note [ubiehealth.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. sciencealert.com [sciencealert.com]
- 10. U.S. trials confirm safety of non-hormonal male contraceptive YCT-529 CHOSUNBIZ [biz.chosun.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. YCT529 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 16. Hormone-Free: YourChoice's Male Birth Control Safe So Far [synapse.patsnap.com]
- 17. Male Contraception Clinical Trials Male Contraceptive Initiative [malecontraceptive.org]
- To cite this document: BenchChem. [YCT529: A Comparative Guide to a Novel Non-Hormonal Male Contraceptive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399568#validating-the-long-term-safety-and-efficacy-of-yct529]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com